N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring an indole core linked to a 1,3,4-oxadiazole ring and an acetamide side chain. Its structure includes a 3-chloro-4-methylphenyl group on the acetamide nitrogen and a 2-methylpropyl (isobutyl) substituent on the oxadiazole ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-14(2)10-22-26-27-23(30-22)20-11-16-6-4-5-7-19(16)28(20)13-21(29)25-17-9-8-15(3)18(24)12-17/h4-9,11-12,14H,10,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDBBZRPDKMYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the oxadiazole ring, the indole ring, and the final acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound shares a common scaffold with several analogs, characterized by:
- Indole moiety : Aromatic heterocycle providing π-π stacking interactions.
- 1,3,4-Oxadiazole ring : Electron-deficient heterocycle influencing electronic properties and metabolic stability.
- Acetamide linker : Enhances solubility and facilitates interactions with biological targets.
Key structural variations among analogs include:
Substituents on the phenyl ring : Chloro, methyl, nitro, or fluorophenyl groups (e.g., ).
Oxadiazole substituents : Isobutyl (2-methylpropyl), benzyl, or diphenylmethyl groups (e.g., ).
Linkage type : Sulfanyl (–S–) vs. oxy (–O–) bridges (e.g., ).
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formulas.
Comparisons :
- : Sulfanyl-linked analogs (e.g., 8a-w) are prepared by reacting 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-substituted acetamides in DMF using NaH as a base .
- : S-Alkylation of thione precursors with chloroacetamides (e.g., diphenylmethyl derivatives) .
- : Triazole-containing analogs synthesized via 1,3-dipolar cycloaddition (click chemistry) .
Physicochemical Properties
Spectral Data
Thermal Stability
Enzyme Inhibition
Antimicrobial Activity
Anticancer Potential
- Indole derivatives with chloro/fluorophenyl groups (e.g., 10j) target Bcl-2/Mcl-1 proteins (IC₅₀ ~1–10 µM) .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature regarding its biological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-methylphenyl moiety and an indole derivative linked to an oxadiazole. This structural diversity suggests multiple potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against leukemia cells, indicating a possible role in cancer therapeutics .
- Anti-inflammatory Effects : The oxadiazole moiety is known for its anti-inflammatory properties. Compounds containing this functional group have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of anticancer agents .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 13.6 ± 0.3 | Cytotoxic |
| HepG2 (Liver Cancer) | 112 ± 19 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | TBD | TBD |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines.
Case Studies
In a recent study focusing on the anti-cancer properties of related indole derivatives, it was found that compounds with similar structures significantly inhibited tumor growth in xenograft models. The study highlighted the importance of substituents on the indole ring in enhancing biological activity .
Toxicology and Safety Profile
While promising, it is essential to assess the safety profile of this compound. Toxicological evaluations are necessary to determine any adverse effects associated with its use. Preliminary data suggest a need for further investigation into potential organ-specific toxicity and long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
